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molecular formula C13H17ClN2O3S B8528611 N-(2-chloro-1-morpholine-4-ylethylidene)-4-methylphenyl sulfonamide

N-(2-chloro-1-morpholine-4-ylethylidene)-4-methylphenyl sulfonamide

Cat. No. B8528611
M. Wt: 316.80 g/mol
InChI Key: ZWZJEKSNWPTMGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481576B2

Procedure details

To 1 g (5.02 mmol) 2-chloro-1-morpholine-4-ylethaniminium chloride and 0.7 ml triethylamine in 25 ml acetonitrile were added 0.96 g p-toluene sulfonic acid chloride at 10° C. and the mixture was stirred for 2 hours at 5-10° C. For workup, the mixture was diluted with dichlormethane, was washed with water and saturated NaCl-solution, was dried with MgSO4, was filtered and was evaporation-concentrated. Chromatography on silica gel (dichlormethane/methanol 0-3%) yielded 400 mg of the target products; ESI-MS [M+H+]=317.05.
Name
2-chloro-1-morpholine-4-ylethaniminium chloride
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[Cl:2][CH2:3][C:4]([N:6]1[CH2:11][CH2:10][O:9][CH2:8][CH2:7]1)=[NH2+:5].C(N(CC)CC)C.[C:19]1([CH3:29])[CH:24]=[CH:23][C:22]([S:25](Cl)(=[O:27])=[O:26])=[CH:21][CH:20]=1>C(#N)C.ClCCl>[Cl:2][CH2:3][C:4](=[N:5][S:25]([C:22]1[CH:23]=[CH:24][C:19]([CH3:29])=[CH:20][CH:21]=1)(=[O:27])=[O:26])[N:6]1[CH2:11][CH2:10][O:9][CH2:8][CH2:7]1 |f:0.1|

Inputs

Step One
Name
2-chloro-1-morpholine-4-ylethaniminium chloride
Quantity
1 g
Type
reactant
Smiles
[Cl-].ClCC(=[NH2+])N1CCOCC1
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.96 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours at 5-10° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was washed with water and saturated NaCl-solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with MgSO4
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
was evaporation-concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCC(N1CCOCC1)=NS(=O)(=O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: CALCULATEDPERCENTYIELD 25.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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